![molecular formula C22H34N6O2S2 B8698486 3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE CAS No. 72148-12-0](/img/structure/B8698486.png)
3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-cyano-N’,N’'-bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-: is a complex organic compound with a molecular formula of C16H24N8S2. This compound is known for its unique structure, which includes a guanidine core substituted with cyano and bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl) groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, N-cyano-N’,N’'-bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- typically involves the reaction of guanidine derivatives with appropriate thioethers and cyano groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidine, N-cyano-N’,N’'-bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the cyano or thioether groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Guanidine, N-cyano-N’,N’'-bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Guanidine, N-cyano-N’,N’'-bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
- Guanidine, N-cyano-N’,N’'-bis(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-
- Guanidine, N-cyano-N’,N’'-bis(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-
Uniqueness: Guanidine, N-cyano-N’,N’'-bis(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino and furanyl groups enhances its reactivity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
72148-12-0 |
|---|---|
Molecular Formula |
C22H34N6O2S2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1-cyano-2,3-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C22H34N6O2S2/c1-27(2)13-18-5-7-20(29-18)15-31-11-9-24-22(26-17-23)25-10-12-32-16-21-8-6-19(30-21)14-28(3)4/h5-8H,9-16H2,1-4H3,(H2,24,25,26) |
InChI Key |
LPWXASFIPNYFQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=NCCSCC2=CC=C(O2)CN(C)C)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


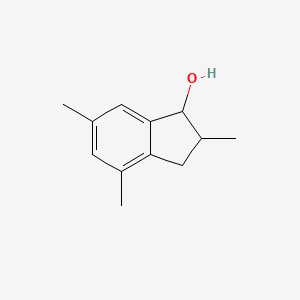
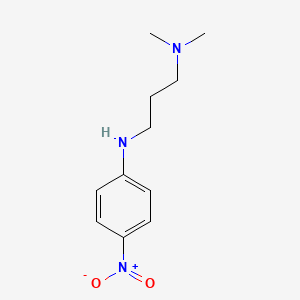
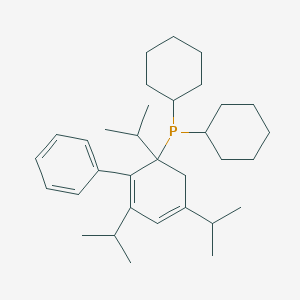
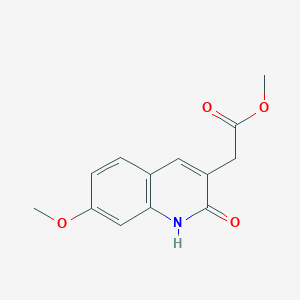
![Ethyl [3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8698444.png)
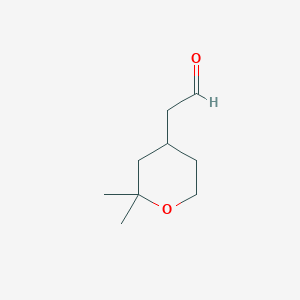
![5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8698468.png)
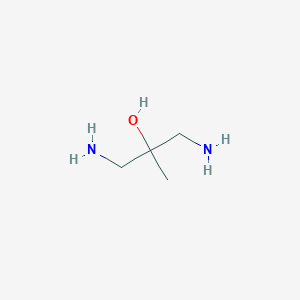
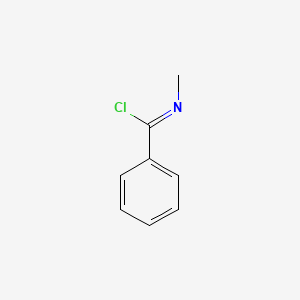
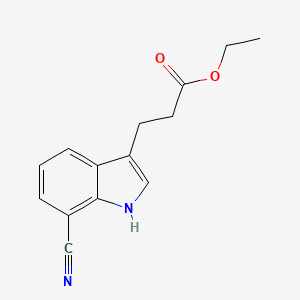
![Phenol, 4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-](/img/structure/B8698504.png)
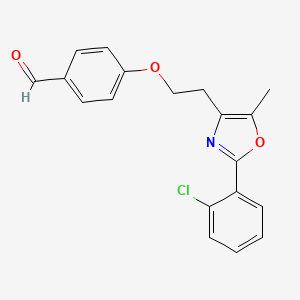
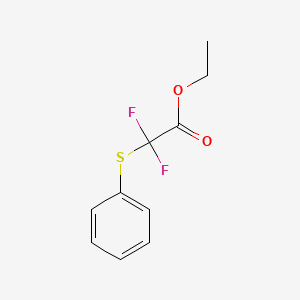
![1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID](/img/structure/B8698520.png)
